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molecular formula C27H50O6 B1683027 Tricaprylin CAS No. 538-23-8

Tricaprylin

Cat. No. B1683027
M. Wt: 470.7 g/mol
InChI Key: VLPFTAMPNXLGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07648724B2

Procedure details

230 g of oleic acid (trade name: EXTRA OS-85, produced by NOF Corporation) and 69 g of enzyme powder prepared by Production Example 1 were added to 2070 g of tricaprylin (trade name: Tricaprylin, produced by Sigma Aldrich Japan) in 5000 mL reaction flask. Then, the enzyme reaction was conducted to the mixture stirring with propellers at 40° C. for 13 hours. The surviving enzymes were removed by filtration to obtain 2250 g of the reaction substance. After the reaction, each octanoic acid, oleic acid and tricaprylin was taken out from the reaction substance with a centrifugal molecular distillation equipment (produced by NIPPON SHARYO, LTD.) to obtain 270 g of a triglyceride containing substance.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
2070 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([O:30][CH2:31][CH:32]([O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH3:53])=[O:46])[CH2:33][O:34][C:35]([CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])=[O:36])=[O:29]>>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([O:30][CH2:31][CH:32]([O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH3:53])=[O:46])[CH2:33][O:34][C:35]([CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])=[O:36])=[O:29]

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Two
Name
Quantity
2070 g
Type
reactant
Smiles
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirring with propellers at 40° C. for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the enzyme reaction
CUSTOM
Type
CUSTOM
Details
The surviving enzymes were removed by filtration
CUSTOM
Type
CUSTOM
Details
to obtain 2250 g of the reaction substance
CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C(CCCCCCC)(=O)O
Name
Type
product
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Name
Type
product
Smiles
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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